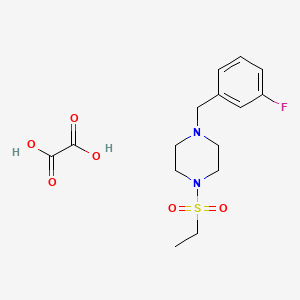
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide, also known as FMP or MP-10, is a synthetic compound that belongs to the piperazine family. It is a small molecule with a molecular weight of 268.36 g/mol and a chemical formula of C15H21FN2O. FMP has been the subject of scientific research due to its potential therapeutic applications in various medical conditions.
Applications De Recherche Scientifique
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has been the subject of scientific research due to its potential therapeutic applications in various medical conditions. It has been studied for its potential use as an antidepressant, anxiolytic, and analgesic agent. N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It may also have an affinity for other neurotransmitter receptors, including the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has been shown to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It may also modulate the activity of other neurotransmitters, including dopamine and norepinephrine. N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has been shown to have a low potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified. It has a high affinity for serotonin receptors, which makes it a useful tool for studying the serotonin system. N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide also has a low potential for abuse and addiction, which makes it a safer alternative to other drugs.
However, there are also limitations to using N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide may also have off-target effects on other neurotransmitter systems, which can complicate experimental designs.
Orientations Futures
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has several potential future directions for research. It may be studied further for its potential use in the treatment of depression, anxiety, and other neurological disorders. N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide may also be modified to improve its selectivity and potency for specific neurotransmitter receptors. Additionally, N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide may be used as a tool for studying the serotonin system and its role in various physiological and pathological processes.
Méthodes De Synthèse
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide can be synthesized using a multistep synthesis process. The first step involves the reaction of 3-fluoro-4-methylphenylhydrazine with 4-methylpiperazine in the presence of a base such as sodium hydroxide. This reaction produces N-(3-fluoro-4-methylphenyl)-4-methylpiperazine. The second step involves the reaction of the intermediate product with carboxylic acid chloride in the presence of a base such as triethylamine. This reaction produces N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide, which can be purified by recrystallization.
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-10-3-4-11(9-12(10)14)15-13(18)17-7-5-16(2)6-8-17/h3-4,9H,5-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFRTIQMUWMRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-4-methylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6088230.png)
![{3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6088242.png)

![N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide](/img/structure/B6088253.png)
![2-hydroxy-5-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6088264.png)
![2-(4-{[(4-methoxypyridin-2-yl)methyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6088269.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6088278.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)




![4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-3-furanylmethyl)piperidine trifluoroacetate](/img/structure/B6088327.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6088330.png)